

# Spectroscopic Data for 3-Tert-butylthio-2-carboxypyridine: A Technical Overview

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## Compound of Interest

Compound Name: 3-Tert-butylthio-2-carboxypyridine

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This technical guide addresses the spectroscopic characterization of **3-Tert-butylthio-2-carboxypyridine**. Despite a comprehensive search for nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, specific experimental spectra for this compound are not publicly available. This document, therefore, provides a foundational framework for the spectroscopic analysis of this molecule, including hypothetical data tables based on expected chemical shifts and fragmentation patterns, detailed experimental protocols for acquiring such data, and a conceptual workflow for the analytical process.

## Hypothetical Spectroscopic Data

The following tables present anticipated NMR and MS data for **3-Tert-butylthio-2-carboxypyridine**, derived from typical values for similar chemical structures. These tables are intended to serve as a reference for researchers undertaking the experimental characterization of this compound.

Table 1: Hypothetical  $^1\text{H}$  NMR Data for **3-Tert-butylthio-2-carboxypyridine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.5	Doublet of doublets	1H	H6 (Pyridine)
~7.8	Doublet of doublets	1H	H4 (Pyridine)
~7.2	Doublet of doublets	1H	H5 (Pyridine)
~13.0	Broad Singlet	1H	COOH
~1.4	Singlet	9H	C(CH <sub>3</sub> ) <sub>3</sub>

Table 2: Hypothetical <sup>13</sup>C NMR Data for **3-Tert-butylthio-2-carboxypyridine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	COOH
~155	C2 (Pyridine)
~150	C6 (Pyridine)
~138	C4 (Pyridine)
~125	C5 (Pyridine)
~122	C3 (Pyridine)
~48	C(CH <sub>3</sub> ) <sub>3</sub>
~30	C(CH <sub>3</sub> ) <sub>3</sub>

Table 3: Hypothetical Mass Spectrometry Data for **3-Tert-butylthio-2-carboxypyridine**

m/z	Relative Intensity (%)	Proposed Fragment
211	100	$[M]^+$
196	Moderate	$[M - CH_3]^+$
155	High	$[M - C(CH_3)_3]^+$
110	Moderate	$[M - C(CH_3)_3 - COOH]^+$

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the NMR and MS data for **3-Tert-butylthio-2-carboxypyridine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **3-Tert-butylthio-2-carboxypyridine**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Tert-butylthio-2-carboxypyridine**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d<sub>6</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Tune and match the probe for the <sup>1</sup>H frequency.
- Acquire a <sup>1</sup>H NMR spectrum using a standard pulse sequence (e.g., zg30).

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
- Optimize the receiver gain and set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0 ppm).

#### <sup>13</sup>C NMR Acquisition:

- Tune and match the probe for the <sup>13</sup>C frequency.
- Acquire a <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for <sup>1</sup>H NMR, e.g., 1024 or more scans).
- Process the data similarly to the <sup>1</sup>H NMR spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Tert-butylthio-2-carboxypyridine**.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with an ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

#### Sample Preparation (for ESI):

- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

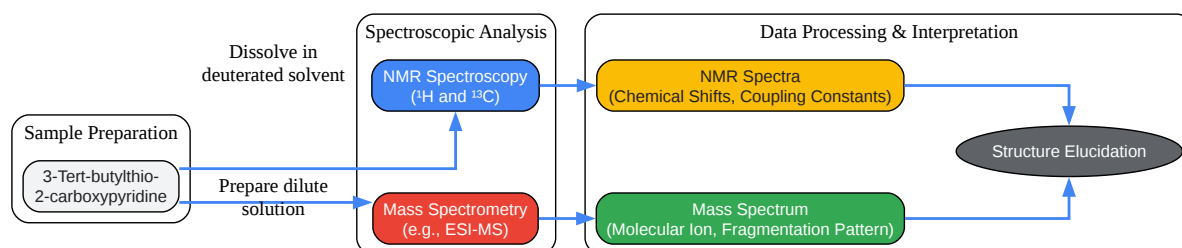
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

#### Data Acquisition (ESI-MS):

- Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature).
- Acquire mass spectra in both positive and negative ion modes over a relevant  $m/z$  range (e.g., 50-500).
- For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ( $[M+H]^+$  or  $[M-H]^-$ ) as the precursor ion and applying collision-induced dissociation (CID).

## Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Tert-butylthio-2-carboxypyridine**.



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Caption: Workflow for Spectroscopic Analysis.

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